(1S,5S)-5-(Hydroxymethyl)cyclopent-2-enol: A Technical Guide for Drug Development Professionals
(1S,5S)-5-(Hydroxymethyl)cyclopent-2-enol: A Technical Guide for Drug Development Professionals
(1S,5S)-5-(Hydroxymethyl)cyclopent-2-enol is a chiral cyclopentene derivative that serves as a crucial building block in the enantioselective synthesis of various therapeutic agents, most notably carbocyclic nucleoside analogues with potent antiviral properties. Its stereochemically defined structure makes it an invaluable synthon for researchers and scientists in the field of drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and biological relevance of this important intermediate.
Core Chemical Properties
(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol, with the CAS number 76909-91-6, possesses a molecular formula of C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1][2] While experimentally determined physical properties are not extensively reported in readily available literature, some predicted values and known solubilities provide initial guidance for its handling and use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [1][2] |
| Molecular Weight | 114.14 g/mol | [1][2][3] |
| CAS Number | 76909-91-6 | [1] |
| Boiling Point | 80-86 °C (at 0.1 Torr) | [1] (Predicted) |
| Density | 1.169 ± 0.06 g/cm³ | [1] (Predicted) |
| pKa | 14.42 ± 0.40 | [1] (Predicted) |
| Solubility | Soluble in Ethyl Acetate and Methanol |
Spectroscopic Data
Detailed experimental spectroscopic data for (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is not widely published. However, based on its chemical structure, the following characteristic signals can be anticipated in its 1H NMR, 13C NMR, IR, and Mass spectra. Researchers synthesizing or utilizing this compound should perform their own analytical characterization for confirmation.
Expected Spectroscopic Features:
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¹H NMR: Signals corresponding to the vinyl protons of the cyclopentene ring, protons of the two hydroxyl groups (which may be broad and exchangeable with D₂O), the methine protons adjacent to the hydroxyl groups, and the methylene protons of the hydroxymethyl group.
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¹³C NMR: Resonances for the two olefinic carbons, the two carbons bearing hydroxyl groups, and the methylene carbon of the hydroxymethyl group.
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IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol functional groups, and a peak around 1650 cm⁻¹ for the C=C stretching of the cyclopentene ring.
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Mass Spectrometry: The molecular ion peak (M⁺) at m/z 114, along with fragmentation patterns corresponding to the loss of water and the hydroxymethyl group.
Synthesis and Experimental Protocols
The enantioselective synthesis of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is a key step in the production of several antiviral drugs. While specific, detailed industrial protocols are often proprietary, academic literature outlines several effective strategies. A common approach involves the enzymatic resolution of a racemic precursor or the asymmetric functionalization of a prochiral starting material like cyclopentadiene.
One prominent synthetic strategy involves the hydroboration of a protected cyclopentadiene derivative, followed by enzymatic resolution to isolate the desired enantiomer.
Below is a generalized workflow illustrating a potential synthetic approach.
Caption: Generalized workflow for the synthesis of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol.
Biological Relevance and Application in Drug Development
(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is not known to possess significant biological activity itself. Its importance lies in its role as a chiral precursor for the synthesis of carbocyclic nucleoside analogues.[4] In these analogues, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This structural modification imparts greater stability against enzymatic degradation by phosphorylases, which cleave the glycosidic bond in natural nucleosides.[4]
The antiviral drugs derived from this synthon typically function by inhibiting viral DNA polymerase or reverse transcriptase, essential enzymes for viral replication. After administration, these carbocyclic nucleoside analogues are phosphorylated in the body to their active triphosphate forms, which then compete with natural deoxynucleotides for incorporation into the growing viral DNA chain. Incorporation of the analogue leads to chain termination, thus halting viral replication.
The synthesis of carbocyclic nucleosides from (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol generally follows a convergent approach where the cyclopentene moiety is coupled with a heterocyclic base.
Caption: Synthetic pathway from the core compound to carbocyclic nucleoside analogues.
References
- 1. (1S,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol | 76909-91-6 [amp.chemicalbook.com]
- 2. (1S,5S)-5-(HYDROXYMETHYL)CYCLOPENT-2-ENOL | 151765-20-7 [chemicalbook.com]
- 3. (1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol | C6H10O2 | CID 14020431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
